molecular formula C8H12ClN3 B10903476 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine

Cat. No.: B10903476
M. Wt: 185.65 g/mol
InChI Key: VTSLSIVXWXYXNQ-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom at the 4-position and a cyclopentyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with cyclopentylamine under reducing conditions to yield the desired amine compound . The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while coupling reactions would result in more complex heterocyclic structures.

Scientific Research Applications

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is unique due to the presence of both the chlorine atom and the cyclopentyl group, which can confer distinct chemical and biological properties. This combination of substituents may enhance its reactivity in certain chemical reactions and its efficacy in biological applications.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-1-cyclopentylpyrazol-3-amine

InChI

InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)

InChI Key

VTSLSIVXWXYXNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

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